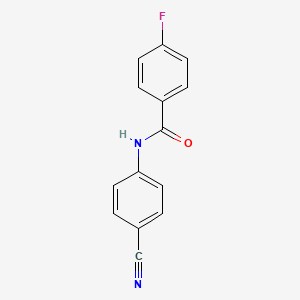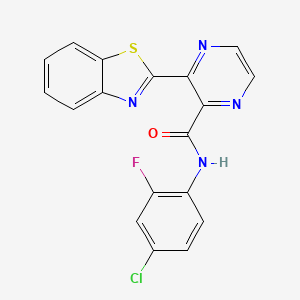
3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of both benzothiazole and pyrazine moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Formation of Pyrazine Moiety: The pyrazine ring is often formed by the condensation of appropriate diamines with diketones or diesters.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the pyrazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, automated synthesis, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions might use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
3-(1,3-Benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
作用機序
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrazine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or specificity.
類似化合物との比較
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide: Similar structure but lacks the chloro and fluoro substituents.
3-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)pyrazine-2-carboxamide: Contains a methyl group instead of chloro and fluoro groups.
3-(1,3-Benzothiazol-2-yl)-N-(4-bromophenyl)pyrazine-2-carboxamide: Contains a bromo group instead of chloro and fluoro groups.
Uniqueness
The presence of both chloro and fluoro substituents in 3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide may enhance its biological activity and specificity compared to similar compounds. These substituents can influence the compound’s electronic properties, potentially leading to improved binding affinity and selectivity for its molecular targets.
特性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN4OS/c19-10-5-6-12(11(20)9-10)23-17(25)15-16(22-8-7-21-15)18-24-13-3-1-2-4-14(13)26-18/h1-9H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOCVPDAITXMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3C(=O)NC4=C(C=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
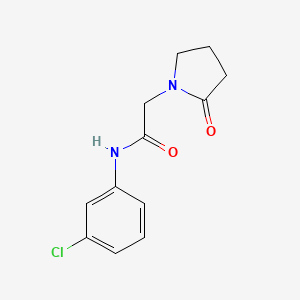
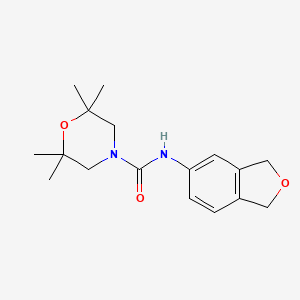
![(2S)-2-(hydroxymethyl)-N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7671714.png)
![N-[5-(cyclopropylmethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7671715.png)
![4-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(2-methylpropyl)piperazin-2-one](/img/structure/B7671730.png)
![1-[[1-(Dimethylamino)cyclobutyl]methyl]-1-methyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7671736.png)
![1-[2-(7-fluoro-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7671742.png)
![4,5-dichloro-2-methoxy-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7671752.png)
![N-[2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7671757.png)
![2-Fluoro-1-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7671764.png)
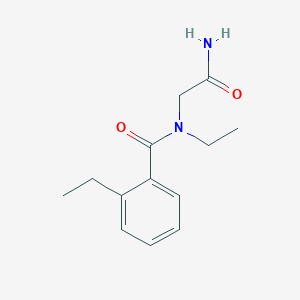
![N-(3-acetamidopropyl)-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7671779.png)
![N-[(5-chloro-2-fluorophenyl)methyl]-4-fluoro-2-(methylsulfonylmethyl)aniline](/img/structure/B7671787.png)
